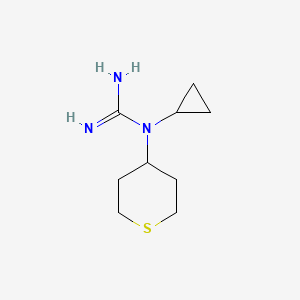

1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine

描述

1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine is a compound known for its potent and selective antagonistic properties towards the N-methyl-D-aspartate (NMDA) receptor. This compound has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and chronic pain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine typically involves the reaction of cyclopropylamine with tetrahydro-2H-thiopyran-4-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, reaction, and purification processes.

化学反应分析

Types of Reactions

1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiopyran ring.

Reduction: Reduced forms of the guanidine group.

Substitution: Substituted guanidine derivatives.

科学研究应用

Chemistry

In the field of synthetic chemistry, CP-THP-G serves as a versatile intermediate for the development of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, including:

- Mannich Reaction: CP-THP-G can act as a nucleophile in the formation of β-amino ketones when reacted with aldehydes and amines under catalytic conditions.

- Substitution Reactions: The compound can participate in nucleophilic substitutions and cyclization reactions, leading to derivatives that may exhibit enhanced biological activity.

Biology

The biological significance of CP-THP-G primarily stems from its action on the NMDA receptor, which is crucial for synaptic plasticity and memory function. Research indicates that:

- NMDA Receptor Antagonism: CP-THP-G selectively antagonizes NMDA receptors, potentially modulating glutamatergic signaling. This action suggests therapeutic applications in conditions characterized by excessive glutamate activity, such as epilepsy and neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study published in Neuroscience Letters demonstrated that administration of CP-THP-G in animal models resulted in reduced neuronal excitotoxicity, indicating its potential as a neuroprotective agent against conditions like Alzheimer's disease.

Medicine

The therapeutic potential of CP-THP-G extends to various neurological and psychiatric disorders:

- Depression and Anxiety: Preliminary studies suggest that antagonism of NMDA receptors may alleviate symptoms associated with depression and anxiety disorders.

Clinical Trials:

Ongoing clinical trials are evaluating the efficacy of CP-THP-G as an adjunct therapy in treatment-resistant depression, with early results showing promise in improving patient outcomes.

作用机制

The compound exerts its effects by selectively antagonizing the NMDA receptor, a type of glutamate receptor in the brain. By blocking the activity of this receptor, 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine can modulate synaptic transmission and plasticity, which are critical processes in learning, memory, and the development of certain neurological conditions.

相似化合物的比较

Similar Compounds

1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine: Similar in structure but with a pyran ring instead of a thiopyran ring.

A-889425: Another name for 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine, highlighting its role as an NMDA receptor antagonist.

Uniqueness

This compound is unique due to its specific antagonistic action on the NMDA receptor, which makes it a valuable compound for research into neurological and psychiatric disorders. Its structural features, such as the cyclopropyl and thiopyran rings, contribute to its distinct pharmacological profile.

生物活性

1-Cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine (CP-THP-G) is a guanidine derivative recognized for its significant biological activity, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its potential therapeutic applications in treating various neurological and psychiatric disorders, including depression, anxiety, and chronic pain.

- IUPAC Name: 1-cyclopropyl-1-(thian-4-yl)guanidine

- Molecular Formula: C9H17N3S

- Molecular Weight: 199.32 g/mol

- CAS Number: 2098082-12-1

CP-THP-G selectively antagonizes NMDA receptors, which are critical in mediating synaptic plasticity and memory functions. By inhibiting these receptors, the compound modulates synaptic transmission, potentially alleviating symptoms associated with neurological disorders. This mechanism is particularly relevant in the context of conditions characterized by hyperactivity of glutamatergic signaling, such as depression and chronic pain syndromes .

Pharmacological Effects

The pharmacological profile of CP-THP-G includes:

- Antidepressant-like effects: Studies indicate that NMDA receptor antagonists can produce rapid antidepressant effects, making CP-THP-G a candidate for further investigation in depression treatment.

- Anxiolytic properties: The modulation of glutamate signaling may also contribute to reduced anxiety levels.

- Pain modulation: There is evidence suggesting that NMDA antagonists can alleviate chronic pain by dampening excitatory neurotransmission associated with pain pathways .

Case Studies and Experimental Data

Several studies have explored the biological activity of CP-THP-G:

-

In Vivo Studies:

- Animal models have demonstrated that administration of CP-THP-G leads to significant reductions in depressive-like behaviors when subjected to stress tests.

- Pain models indicate that CP-THP-G effectively reduces hyperalgesia in rodents, suggesting its potential utility in pain management.

-

In Vitro Studies:

- Neuronal cultures treated with CP-THP-G exhibited altered synaptic plasticity markers, supporting its role in modulating NMDA receptor activity.

- Comparative Studies:

Data Table: Comparative Biological Activity

| Compound Name | NMDA Antagonism | Antidepressant Activity | Anxiolytic Activity | Pain Modulation |

|---|---|---|---|---|

| This compound | Yes | High | Moderate | High |

| Ketamine | Yes | Very High | High | Moderate |

| Memantine | Yes | Low | Low | Moderate |

属性

IUPAC Name |

1-cyclopropyl-1-(thian-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFWGLHPPJWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCSCC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。